N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide
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Description
Synthesis Analysis
While there are no direct synthesis methods available for “N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide”, there are related compounds that have been synthesized. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective N-benzoylation of aminophenols : A study describes the N-benzoylation of 2-aminophenol and 4-aminophenol employing benzoylisothiocyanates in a chemoselective manner. This process leads to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, indicating a versatile method for synthesizing related compounds (Singh et al., 2017).
Keggin Heteropolyacids as Catalysts : The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives was facilitated by Keggin-type heteropolyacids under solvent-free conditions and microwave irradiation, showcasing an environmentally friendly approach to obtaining compounds with potential biological activities (Ighilahriz-Boubchir et al., 2017).
Potential Biological Activities
Antimicrobial Properties : New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)benzoylthioureas, demonstrated activity against various bacterial and fungal strains, indicating the compound's potential as a basis for developing new antimicrobial agents (Limban et al., 2011).
Anticancer Activity : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting the compound's utility in designing anticancer drugs (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-18(22)20-12-15-8-10-16(11-9-15)19(23)21-13-17-7-5-4-6-14(17)2/h3-11H,1,12-13H2,2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDHKNBHOMGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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